molecular formula C15H20Cl2N2O2 B13602747 Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate

Cat. No.: B13602747
M. Wt: 331.2 g/mol
InChI Key: JBXIXEXVQOCQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a dichlorophenyl group, and a piperazine ring, which contribute to its unique chemical properties.

Properties

Molecular Formula

C15H20Cl2N2O2

Molecular Weight

331.2 g/mol

IUPAC Name

tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3

InChI Key

JBXIXEXVQOCQRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure consistent product quality and to facilitate the handling of large quantities of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine ring and dichlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of tert-butyl 4-piperidone with 3,4-dichloroaniline. The reaction typically employs a catalytic amount of p-toluenesulfonic acid in toluene, followed by reduction using sodium borohydride. The resulting structure features a piperazine ring with a tert-butyl ester and a dichlorophenyl substituent, which are critical for its biological activity .

Chemical Structure

  • IUPAC Name : tert-butyl 2-(3,4-dichlorophenyl)-1-piperazinecarboxylate
  • Molecular Formula : C15H20Cl2N2O2
  • CAS Number : 193902-87-3

Pharmacological Properties

  • Dopamine Receptor Interaction :
    This compound has shown specificity towards dopamine receptors, particularly the D3 subtype. Studies indicate that it promotes β-arrestin translocation and G protein activation, suggesting its potential as a therapeutic agent for disorders related to dopaminergic signaling .
  • Anticonvulsant Activity :
    Preliminary investigations have indicated that derivatives of this compound exhibit anticonvulsant properties. For example, structural modifications have led to enhanced efficacy in animal models of epilepsy, highlighting the importance of the dichlorophenyl moiety in mediating these effects .
  • Cytotoxicity :
    Research has demonstrated that compounds with similar piperazine scaffolds exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity by increasing the lipophilicity and reactivity of the compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

FeatureImportance
Dichlorophenyl Group Enhances binding affinity to receptors
Piperazine Ring Essential for pharmacological activity
Tert-butyl Ester Increases lipophilicity and bioavailability

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticonvulsant Effects : A recent study evaluated various piperazine derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. The results indicated that modifications to the dichlorophenyl substituent significantly influenced anticonvulsant potency .
  • Cancer Cell Line Testing : In vitro assays conducted on human cancer cell lines (e.g., A431 and Jurkat) revealed that compounds with similar structural frameworks exhibited significant cytotoxicity compared to standard treatments like doxorubicin. The SAR analysis indicated that halogen substitutions were crucial for enhancing antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(3,4-dichlorophenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. A common approach includes coupling 3,4-dichlorophenyl derivatives with tert-butyl piperazine-1-carboxylate precursors. Key steps involve:

  • Esterification : Use of coupling agents like HBTU or DCC in solvents such as DCM or DMAc with bases like DIPEA to form the carboxylate ester .
  • Deprotection : Removal of the tert-butyl group using HCl in methanol to generate reactive intermediates for downstream modifications .
  • Optimization includes adjusting solvent polarity, temperature (e.g., 0°C for controlled additions), and catalyst ratios to improve yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :

  • X-ray crystallography : For definitive structural confirmation, SHELX software (e.g., SHELXL) is used to refine crystal structures, particularly for resolving piperazine ring conformations and substituent orientations .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons from dichlorophenyl groups). DEPT-135 and 2D experiments (COSY, HSQC) clarify connectivity .
  • LCMS/HRMS : Validates molecular weight and purity, critical for intermediates .

Q. What are the standard reaction pathways for modifying the dichlorophenyl or piperazine moieties?

  • Methodological Answer :

  • Nucleophilic substitution : The dichlorophenyl group can undergo displacement with amines or thiols in polar aprotic solvents (e.g., DMF) using NaH as a base .
  • Reductive amination : Piperazine nitrogen atoms can be alkylated using aldehydes/ketones and reducing agents like NaBH₃CN .
  • Boc deprotection : Controlled acidic conditions (HCl/dioxane) remove the tert-butyl group for further functionalization .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in coupling reactions involving sterically hindered intermediates?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically challenging steps (e.g., aryl-aryl couplings) .
  • Flow chemistry : Continuous processing minimizes side reactions in large-scale syntheses .
  • Computational modeling : DFT calculations predict steric/electronic barriers, guiding solvent selection (e.g., THF for better solubility) .

Q. How should researchers resolve contradictions in crystallographic data versus computational docking studies for receptor binding?

  • Methodological Answer :

  • Multi-conformer refinement : Use SHELXL to model alternative conformations of the dichlorophenyl group, which may explain discrepancies in binding pocket occupancy .
  • MD simulations : Run molecular dynamics to assess flexibility of the piperazine ring in solution vs. crystal state, reconciling docking results with experimental data .
  • SAR studies : Synthesize analogs (e.g., replacing Cl with F) to test hypotheses about electrostatic interactions .

Q. What strategies mitigate enantiomeric impurities during asymmetric synthesis of piperazine derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts in key steps to enforce stereochemistry .
  • HPLC purification : Employ chiral stationary phases (e.g., amylose-based) to resolve racemic mixtures .
  • Kinetic resolution : Optimize reaction kinetics (e.g., temperature, catalyst loading) to favor one enantiomer .

Q. How do researchers validate target engagement in biological assays, given potential off-target effects of piperazine-based compounds?

  • Methodological Answer :

  • Competitive binding assays : Use radiolabeled ligands (e.g., ³H-labeled antagonists) to quantify displacement in receptor models .
  • CRISPR knockouts : Eliminate putative targets (e.g., 5-HT₃/5-HT₆ receptors) to confirm on-target activity .
  • Proteomics profiling : SILAC-based mass spectrometry identifies off-target protein interactions .

Data Contradiction Analysis

Q. How to address conflicting results in solubility studies across different solvent systems?

  • Methodological Answer :

  • Hansen solubility parameters : Calculate HSPs to rationalize discrepancies (e.g., poor DMSO solubility vs. high acetone solubility) .
  • Co-solvency approaches : Blend solvents (e.g., EtOH/water) to improve solubility for biological testing .
  • Crystallinity analysis : PXRD identifies polymorphic forms affecting solubility .

Q. What explains variability in biological activity across structurally similar analogs?

  • Methodological Answer :

  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft parameters) descriptors with IC₅₀ values .
  • Metabolic stability assays : Test hepatic microsome degradation to rule out pharmacokinetic confounders .
  • Cryo-EM : Resolve compound-receptor complexes to identify critical binding motifs (e.g., Cl substituent positioning) .

Methodological Tables

Table 1 : Key Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Piperazine couplingDCC, DCM, RT, 12h65–75
Boc deprotection4M HCl/dioxane, 0°C→RT, 2h>90
Nucleophilic substitutionNaH, DMF, 60°C, 6h50–60

Table 2 : Analytical Techniques for Structural Validation

TechniqueCritical ParametersApplication Example
X-ray crystallographySHELXL refinement, Mo Kα radiationPiperazine ring conformation
¹H NMR500 MHz, CDCl₃, δ 1.4 (tert-butyl)Purity assessment
LCMSESI+, m/z 368.5 [M+H]⁺Molecular ion confirmation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.